molecular formula C28H54O4 B14231547 Bis(2-butyloctyl) butanedioate CAS No. 488831-08-9

Bis(2-butyloctyl) butanedioate

Cat. No.: B14231547
CAS No.: 488831-08-9
M. Wt: 454.7 g/mol
InChI Key: WCOODKZIRYHJJA-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) butanedioate is a chemical compound with the molecular formula C28H54O4. It is an ester derived from butanedioic acid (also known as succinic acid) and 2-butyloctanol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-butyloctyl) butanedioate typically involves the esterification of butanedioic acid with 2-butyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) butanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butanedioic acid and 2-butyloctanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Butanedioic acid and 2-butyloctanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Bis(2-butyloctyl) butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-butyloctyl) butanedioate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to changes in the physical properties of materials, such as increased flexibility and reduced brittleness. In biological systems, the compound may interact with cellular membranes, enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) butanedioate: Another ester of butanedioic acid, used as a plasticizer.

    Bis(2-butyloctyl) phthalate: Similar in structure but derived from phthalic acid, used in similar applications.

Uniqueness

Bis(2-butyloctyl) butanedioate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its branched alkyl chains provide significant hydrophobicity and lipophilicity, making it highly suitable for applications requiring these properties .

Properties

CAS No.

488831-08-9

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

bis(2-butyloctyl) butanedioate

InChI

InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3

InChI Key

WCOODKZIRYHJJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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